molecular formula C7H6N2O2 B1175719 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI) CAS No. 15966-49-1

1H-Benzimidazole,1-hydroxy-,3-oxide(9CI)

Cat. No.: B1175719
CAS No.: 15966-49-1
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Description

Significance of Benzimidazole (B57391) Derivatives in Contemporary Chemical Research

Benzimidazole derivatives constitute a vital class of heterocyclic compounds that have garnered immense attention in medicinal chemistry due to their broad spectrum of pharmacological activities. dntb.gov.uaresearchgate.netnih.govnih.govvinhuni.edu.vn Their structural similarity to naturally occurring nucleotides enables them to interact with various biopolymers, leading to a diverse range of biological effects. dntb.gov.uanih.gov

The significance of this scaffold is underscored by the numerous benzimidazole-containing drugs currently on the market, which span a wide range of therapeutic areas. These include proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines. vinhuni.edu.vn The versatility of the benzimidazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. dntb.gov.uanih.gov Researchers continue to explore new derivatives with the aim of developing more effective and targeted therapies for a multitude of diseases. dntb.gov.uanih.govnih.gov

Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives

Pharmacological Activity Description
Antimicrobial Effective against a range of bacteria and fungi. dntb.gov.uanih.gov
Antiviral Shows activity against various viruses. nih.gov
Anticancer Exhibits cytotoxic effects against different cancer cell lines. nih.gov
Anti-inflammatory Possesses properties that counteract inflammation. researchgate.net

| Anthelmintic | Used to treat infections caused by parasitic worms. vinhuni.edu.vn |

Historical Development and Evolution of Research on Benzimidazole N-Oxides

The study of N-oxides of nitrogen-containing heterocycles, including benzimidazoles, represents a significant evolution in the field. The introduction of an N-oxide moiety can profoundly alter the electronic and steric properties of the parent molecule, often leading to enhanced biological activity, improved solubility, and modified metabolic pathways.

Research into benzimidazole N-oxides has progressed from initial synthetic explorations to more detailed investigations of their chemical reactivity and potential applications. Early studies focused on the fundamental methods of N-oxidation and the characterization of these new chemical entities. Over time, the focus has shifted towards understanding the unique chemical properties conferred by the N-oxide group and harnessing these properties for various applications, including in medicinal chemistry and materials science. The development of novel synthetic methods has been a key driver in this evolution, allowing for the creation of a diverse library of benzimidazole N-oxide derivatives for further investigation.

Structural Context of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) within Nitrogen Heterocycles

Nitrogen heterocycles form the backbone of a vast number of biologically active molecules, including many pharmaceuticals and natural products. The benzimidazole ring system, a bicyclic heterocycle, is a prominent member of this class. The introduction of not one, but two oxygen atoms to the nitrogen atoms of the imidazole (B134444) ring in the form of a hydroxylamine and an N-oxide function, as seen in 1H-Benzimidazole, 1-hydroxy-, 3-oxide , creates a unique and intriguing molecular architecture.

Current Research Landscape and Academic Interest in 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI)

Current academic interest in 1H-Benzimidazole, 1-hydroxy-, 3-oxide is primarily driven by the novelty of its structure and the potential for it to serve as a precursor for other complex heterocyclic systems. A key publication in this area reports a novel synthesis of 1-hydroxy-1H-benzimidazole 3-oxides. acs.org This research highlights a convenient preparative procedure that has opened the door for further exploration of this class of compounds.

The academic community is actively investigating the chemical properties and reactivity of benzimidazole N-oxides in general. researchgate.net While specific research focusing solely on the biological activities of 1H-Benzimidazole, 1-hydroxy-, 3-oxide is still emerging, the broader interest in its parent scaffold and related N-oxides suggests that this compound is a promising candidate for future studies. The development of efficient synthetic routes is a critical first step, and the work already published provides a solid foundation for further research into its potential applications in medicinal chemistry and other fields. The unique substitution pattern of this molecule makes it a target for computational and experimental studies aimed at understanding its fundamental properties. researchgate.net

Properties

CAS No.

15966-49-1

Molecular Formula

C7H6N2O2

Synonyms

1H-Benzimidazole,1-hydroxy-,3-oxide(9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole,1 Hydroxy ,3 Oxide 9ci and Its Analogues

Established Synthetic Routes for Benzimidazole (B57391) N-Oxides

The formation of the benzimidazole N-oxide core is typically achieved through cyclization reactions of appropriately substituted aniline (B41778) precursors, as direct oxidation of the parent benzimidazole is often inefficient. mdpi.comresearchgate.net

Base-Mediated Cyclization Reactions of ortho-Nitroanilines

A primary and widely utilized method for synthesizing benzimidazole N-oxides involves the base-mediated cyclization of functionalized ortho-nitroanilines. mdpi.comresearchgate.net This intramolecular condensation is a robust strategy for forming the five-membered N-oxide ring.

A common approach involves a two-step process where o-nitroanilines are first prepared via an SNAr reaction between a haloarene and an amine. researchgate.net The subsequent cyclization is then promoted by a base. For instance, several 1H-benzimidazole 1-oxide derivatives have been synthesized in very good yields by refluxing the corresponding N-alkyl-2-nitroaniline derivative with sodium hydroxide (B78521) in a 1,4-dioxane-water mixture. conicet.gov.ar Microwave heating has also been effectively employed to accelerate this process. In one study, after the initial formation of the 2-nitroaniline (B44862) intermediate, the addition of aqueous potassium carbonate followed by a second cycle of microwave heating at 120 °C resulted in conversions greater than 90% to the desired 2-aryl-benzimidazole N-oxide. mdpi.com

A specific and effective variation of this method starts with N-cyanomethyl-o-nitroanilines. rsc.org These precursors undergo cyclization in a basic medium to yield 2-cyanobenzimidazole N-oxides in good yields. Subsequent hydrolysis of the cyano group with hydrochloric acid directly produces the hydrochloride salts of the target benzimidazole N-oxides. Neutralization with aqueous ammonia (B1221849) then furnishes the free N-oxides. rsc.org In some cases, o-nitrophenylglycine esters can be used as alternatives to the nitriles. rsc.org However, the presence of substituents at the other ortho-position on the aniline ring can lead to anomalous cyclizations, yielding products like N-hydroxybenzimidazolones or 1-hydroxyquinoxaline-2,3(1H,4H)diones instead of the expected benzimidazole N-oxides. rsc.org

A one-step reductive cyclization offers an alternative route from o-nitroanilines. This method involves heating a solution of an o-nitroaniline and an aldehyde in ethanol (B145695) with sodium dithionite (B78146) (Na2S2O4) to form 2-substituted N-H benzimidazoles directly. organic-chemistry.org While this method primarily yields the deoxygenated benzimidazole, it highlights the versatility of o-nitroaniline precursors in benzimidazole synthesis.

Condensation Reactions with o-Phenylenediamines and Related Precursors

The condensation of o-phenylenediamines with various carbonyl compounds is a cornerstone of benzimidazole synthesis. earthlinepublishers.comiosrjournals.org However, to obtain the N-oxide derivatives, specific strategies are required, as standard condensations typically yield the deoxygenated benzimidazole ring system.

A novel and highly convenient method for the synthesis of 2-substituted 1-hydroxy-1H-benzimidazole 3-oxides involves the reaction of benzofurazan (B1196253) 1-oxide with primary nitroalkanes. acs.orgacs.org This reaction proceeds exothermically in tetrahydrofuran (B95107) in the presence of an organic amine base, such as diethylamine, to give good yields of the target compounds along with nitrite (B80452) salts of the amine. acs.org

R GroupYield (%)Melting Point (°C)
H87185-186 (dec)
CH₃85170-171 (dec)
C₂H₅84158-159 (dec)
n-C₃H₇80129-130 (dec)
C₆H₅CH₂75171-172 (dec)
Data sourced from a study on the reaction of benzofurazan 1-oxide with primary nitroalkanes. acs.org

While direct condensation of o-phenylenediamines with aldehydes is a straightforward approach to 2-substituted benzimidazoles, achieving the N-oxide requires oxidative conditions. iosrjournals.org Many methods focus on the synthesis of the benzimidazole core first, which would then require a subsequent oxidation step. mdpi.comresearchgate.net For example, the condensation of o-phenylenediamine (B120857) with aldehydes can be catalyzed by various systems to produce 2-substituted benzimidazoles, which are precursors for potential oxidation. mdpi.com

Direct Oxidation Approaches to N-Oxide Formation

The direct oxidation of a pre-formed benzimidazole ring to its corresponding N-oxide is generally considered a challenging and less common synthetic route compared to the cyclization of nitro-precursors. mdpi.comresearchgate.net The benzimidazole ring system demonstrates considerable stability and can be resistant to oxidation under many conditions. researchgate.net

However, specific oxidative methods have been explored. The oxidation of o-acylamino-NN-dialkylanilines with peroxy-acids has been shown to proceed via an N-oxide intermediate. rsc.org For example, the mechanism for the peroxy-acid-catalyzed cyclization of N-(o-acylaminophenyl)pyrrolidine was established by forming the N-(2-benzoylaminophenyl)pyrrolidine N-oxide intermediate, which then cyclized under acidic conditions to the benzimidazole derivative. rsc.org Similarly, oxidative cyclization of anilides can proceed through amine N-oxide intermediates under acidic conditions to form ring-fused imidazobenzimidazoles. mdpi.com These examples suggest that while direct oxidation of the final benzimidazole heterocycle is difficult, oxidation of a suitable precursor followed by cyclization is a viable pathway.

Novel Catalytic Strategies in the Synthesis of 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI) Derivatives

Recent advancements in catalysis have introduced novel and efficient methods for the synthesis of benzimidazole derivatives. These strategies often offer milder reaction conditions, higher yields, and improved sustainability.

Application of Nanoparticle Catalysts (e.g., ZnO NPs)

Nanoparticle catalysts have gained significant attention in organic synthesis due to their high surface area and unique catalytic properties. Zinc oxide nanoparticles (ZnO NPs) have been successfully employed as efficient and recyclable catalysts for the synthesis of benzimidazoles. researchgate.netnih.gov

Typically, the reaction involves the cyclocondensation of an o-phenylenediamine with an aldehyde in the presence of a catalytic amount of ZnO NPs. nih.gov The process is often carried out in a solvent like ethanol with gentle heating. This method is noted for its high yields, short reaction times, and the reusability of the catalyst. nih.gov A proposed mechanism suggests that the ZnO nanoparticle activates the aldehyde, facilitating the nucleophilic attack by the o-phenylenediamine, followed by intramolecular cyclization and dehydration to form the benzimidazole ring. nih.gov

While most reported applications of ZnO NPs focus on the synthesis of the deoxygenated benzimidazole scaffold, this catalytic system holds potential for the synthesis of N-oxide derivatives if combined with appropriate precursors or subsequent oxidation steps. For example, supported gold nanoparticles (Au/TiO2) have been shown to be highly effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions, demonstrating the power of nanocatalysis in this area. mdpi.com

Table: Comparison of Catalysts in the Synthesis of 2-(1H-benzo[d]imidazol-2-yl)phenol

CatalystTimeYield (%)Reference
ZnO NPs15 min98 nih.gov
SnO₂ NPs25 min94 earthlinepublishers.com
Fe₃O₄@SiO₂-ZnCl₂30 min92 earthlinepublishers.com
Al₂O₃/CuI/PANI45 min90 rsc.org
This table illustrates the efficiency of ZnO NPs compared to other catalysts for a model benzimidazole synthesis.

Utilization of Lewis Acid Catalysis

Lewis acid catalysis provides an effective means to promote the synthesis of benzimidazoles, often under mild conditions. Various Lewis acids have been found to efficiently catalyze the condensation of o-phenylenediamines with aldehydes or orthoesters. ijarsct.co.in

For example, catalysts such as ZrOCl₂, TiCl₄, and SnCl₄ have proven effective. ijarsct.co.in Bismuth nitrate (B79036) has also been used to catalyze the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at room temperature in good yields. rsc.org The role of the Lewis acid is generally to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diamine. This facilitates the formation of the imine intermediate and subsequent cyclization.

The use of erbium triflate (Er(OTf)₃) as a catalyst has been shown to selectively produce 1,2-disubstituted benzimidazoles from the condensation of o-phenylenediamine with electron-rich aldehydes. researchgate.net This highlights the ability of specific Lewis acids to control the selectivity of the reaction. While these methods predominantly lead to benzimidazoles, the principles of Lewis acid catalysis could be applied to precursors of N-oxides to facilitate their formation. For instance, copper has been suggested to act as a Lewis acid in reactions involving the formation of fused benzimidazole systems, indicating its potential role in catalyzing complex cyclizations. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. acs.org While specific microwave-assisted protocols for the direct synthesis of 1H-Benzimidazole, 1-hydroxy-, 3-oxide are not extensively documented, the synthesis of related benzimidazole N-oxides has been successfully achieved using this technology.

A notable example is the one-pot, two-step microwave-assisted synthesis of 2-aryl-benzimidazole N-oxides. This process begins with a substitution nucleophilic aromatic (SNAr) reaction between a 2-halonitroarene and an amine, followed by a base-mediated cyclization, all carried out in a microwave reactor. acs.org For instance, the reaction of 2-chloro-1,3-dinitrobenzene (B1198899) with benzylamine (B48309) in ethanol, followed by the addition of aqueous potassium carbonate and further microwave irradiation, yields the corresponding 2-aryl-7-nitro-1H-benzimidazole 3-oxide. acs.org This approach highlights the potential for developing efficient microwave-assisted syntheses for a range of benzimidazole N-oxide derivatives, including the title compound, by carefully selecting the appropriate starting materials. The key advantages of this method are the significant reduction in reaction time and the use of more environmentally benign solvents like ethanol and water. acs.org

Starting Material 1Starting Material 2ProductReaction Time (Microwave)Reference
2-Chloro-1,3-dinitrobenzeneBenzylamine2-Aryl-7-nitro-1H-benzimidazole 3-oxide40 minutes acs.org

This table showcases an example of a microwave-assisted synthesis of a benzimidazole N-oxide derivative, illustrating the efficiency of this methodology.

Functionalization and Derivatization Reactions of the 1H-Benzimidazole, 1-hydroxy-, 3-oxide Core

The presence of the N-hydroxy and N-oxide groups, in addition to the benzene (B151609) and imidazole (B134444) rings, makes 1H-Benzimidazole, 1-hydroxy-, 3-oxide a versatile platform for a variety of functionalization and derivatization reactions.

Substitution Reactions on the Benzimidazole Ring

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the position of attack being influenced by the electronic nature of the ring and the substituents present. Generally, in benzimidazoles, the benzene ring (positions 4, 5, 6, and 7) is π-excessive and thus amenable to electrophilic substitution. nih.gov Conversely, the C2 position of the imidazole ring is electron-deficient and prone to nucleophilic attack. nih.gov

For benzimidazole N-oxides, the reactivity pattern is further modulated by the N-oxide group. For instance, 1,2-polymethylenebenzimidazole N-oxides have been shown to undergo substitution in the benzene ring when treated with an acid chloride in the presence of various nucleophiles such as cyanide, thiocyanate, and azide (B81097) ions. mdpi.com This suggests that the N-oxide functionality can activate the benzene ring towards nucleophilic attack under certain conditions, a reaction pattern that could potentially be extended to 1H-Benzimidazole, 1-hydroxy-, 3-oxide.

Modifications at the N-Hydroxy and N-Oxide Positions

The N-hydroxy and N-oxide groups are key sites for the derivatization of 1H-Benzimidazole, 1-hydroxy-, 3-oxide, allowing for a range of chemical modifications.

Alkylation and Acylation: The N-hydroxy and N-oxide moieties can undergo alkylation and acylation reactions. For instance, in related imidazole N-oxide systems, alkylation often occurs at the N-oxide oxygen, leading to the formation of N-alkoxyimidazolium salts. researchgate.net Similarly, acylation can occur at the N-oxide oxygen, which can be a key step in subsequent rearrangement or substitution reactions. mdpi.com

Deoxygenation: The N-oxide group can be removed through deoxygenation reactions. This transformation is synthetically useful as it allows for the conversion of the N-oxide back to the parent benzimidazole, providing a route to derivatives that may not be accessible through direct synthesis. Treatment of benzimidazole N-oxides with various reagents can lead to the loss of the N-oxide oxygen atom. rsc.org

Reaction TypeReagentProduct TypeReference
AlkylationAlkyl HalideN-Alkoxybenzimidazolium Salt researchgate.net
AcylationAcid ChlorideN-Acyloxybenzimidazolium Intermediate mdpi.com
DeoxygenationVarious Reducing AgentsBenzimidazole Derivative rsc.org

This interactive table summarizes the key modifications possible at the N-hydroxy and N-oxide positions of the benzimidazole core.

Formation of Bis-Benzimidazole Derivatives

Bis-benzimidazoles, molecules containing two benzimidazole units, are of significant interest due to their diverse biological activities and applications in materials science. Several synthetic strategies for preparing bis-benzimidazoles have been developed, often involving the condensation of a dicarboxylic acid or its derivative with two equivalents of an o-phenylenediamine. mdpi.com

While the direct coupling of 1H-Benzimidazole, 1-hydroxy-, 3-oxide to form a bis-benzimidazole derivative is not explicitly described, the existing synthetic methodologies for bis-benzimidazoles could potentially be adapted. For example, a dicarboxylic acid could be condensed with a suitably functionalized o-phenylenediamine precursor to a 1-hydroxy-benzimidazole-3-oxide. Alternatively, functional groups could be introduced onto the 1H-Benzimidazole, 1-hydroxy-, 3-oxide core that would allow for subsequent coupling reactions to form the bis-benzimidazole structure. A two-step, one-pot approach using microwave heating has been reported for the synthesis of 2,2′-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide), demonstrating the feasibility of constructing bis-benzimidazole N-oxide systems. mdpi.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new ones.

The synthesis of benzimidazole N-oxides from o-nitroanilines is proposed to proceed via an initial deprotonation of the amine, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. rsc.org This is followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole N-oxide ring.

In the case of microwave-assisted synthesis, the rapid heating of the polar solvent and reactants leads to a significant acceleration of these reaction steps. The mechanism for the formation of 1,2-disubstituted benzimidazoles catalyzed by erbium triflate involves the activation of the aldehyde by the Lewis acidic catalyst, making it more susceptible to nucleophilic attack by the o-phenylenediamine. beilstein-journals.org This is followed by the formation of a bis-imine intermediate which then undergoes intramolecular cyclization. beilstein-journals.org

The functionalization of the benzimidazole ring is also governed by clear mechanistic principles. Electrophilic substitution on the benzene ring proceeds via the typical arenium ion intermediate, with the position of attack directed by the existing substituents. Nucleophilic substitution at the C2 position involves the attack of a nucleophile on the electron-deficient carbon, often facilitated by a good leaving group.

The reactions at the N-oxide group are mechanistically diverse. For instance, the substitution on the benzene ring of 1,2-polymethylenebenzimidazole N-oxides in the presence of an acid chloride and a nucleophile likely proceeds through an initial acylation of the N-oxide oxygen. This acylation makes the benzimidazole ring more electron-deficient and activates it for subsequent nucleophilic attack. rsc.org

Theoretical and Computational Investigations of 1h Benzimidazole,1 Hydroxy ,3 Oxide 9ci

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the molecular characteristics of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI). These computational methods are instrumental in predicting molecular structure, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the optimized geometries and electronic structures of benzimidazole (B57391) derivatives. For compounds analogous to 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets such as 6-311G(d,p) has been a common choice for these calculations. These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. The resulting optimized structures provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole structures, the planarity of the benzimidazole core is a key feature, although substituents can induce minor deviations. Theoretical calculations for various benzimidazole derivatives have shown good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational methods used. nih.gov

The electronic structure of these molecules is also elucidated through DFT calculations, providing insights into the distribution of electrons and the energies of molecular orbitals. These calculations are fundamental for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole N-oxide Derivative (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N11.385C1-N1-C2108.5
N1-O11.280N1-C1-C6109.0
C2-N31.370C2-N3-O2115.0
N3-O21.282C1-C2-N3110.2

Note: The data in this table is illustrative for a generic benzimidazole N-oxide and not specific to 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) due to the absence of published data for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach is used to calculate the energies of electronic excited states and to simulate UV-Vis absorption spectra. For benzimidazole derivatives, TD-DFT calculations, often performed at the same level of theory as the ground-state DFT calculations (e.g., B3LYP/6-311G(d,p)), can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of such aromatic and heterocyclic systems. The study of excited state properties is crucial for applications in areas like photochemistry and materials science.

Analysis of Electronic Structure

A detailed analysis of the electronic structure provides a deeper understanding of the chemical reactivity and intermolecular interactions of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI).

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO distribution can vary depending on the substituents. electrochemsci.org The presence of the N-oxide groups in 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) is expected to significantly influence the energies and localizations of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Benzimidazole N-oxide Derivative

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I)6.50
Electron Affinity (A)1.80
Global Hardness (η)2.35
Global Softness (S)0.43
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.67

Note: This table contains representative values for a generic benzimidazole N-oxide to illustrate the concepts. Specific values for 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. Green and yellow regions represent intermediate electrostatic potentials.

For benzimidazole derivatives, MEP maps reveal the nucleophilic character of the nitrogen atoms and the electrophilic nature of the N-H protons. nih.govresearchgate.net In 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI), the oxygen atoms of the N-oxide groups are expected to be prominent regions of negative electrostatic potential, making them key sites for hydrogen bonding and other electrostatic interactions. dergipark.org.tr

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize the regions of high and low electron localization in a molecule. semanticscholar.org It provides a clear picture of core electrons, covalent bonds, and lone pairs. The ELF is a scalar function that takes values between 0 and 1. A value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 corresponds to a more delocalized, metallic-like electron gas.

In the context of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI), ELF analysis would help in understanding the nature of the chemical bonds within the benzimidazole ring and the N-oxide groups. It can provide insights into the aromaticity of the benzene (B151609) and imidazole (B134444) rings and the covalent character of the N-O bonds. This analysis complements other electronic structure methods by providing a more intuitive picture of electron pairing and localization in the molecule. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For instance, in a study of N-Butyl-1H-benzimidazole, the NBO method demonstrated significant delocalization of σ-electrons. nih.govresearchgate.net The analysis revealed that electron density from the σ(C1–C2) bond is distributed into several antibonding orbitals, including σ(C1–C6), σ(C1–N26), and σ*(C6–H11). nih.govresearchgate.net These delocalizations result in specific stabilization energies, which quantify the strength of these intramolecular interactions. nih.govresearchgate.net Such hyperconjugative interactions, where electrons in a filled bonding orbital are shared with an adjacent empty antibonding orbital, are crucial for the stability of the benzimidazole ring system.

Below is a table summarizing the stabilization energies resulting from key σ-electron delocalizations found in a representative benzimidazole derivative.

Interacting Orbitals (Donor -> Acceptor)Stabilization Energy (E²) (kJ/mol)
σ (C1–C2) -> σ* (C1–C6)4.63
σ (C1–C2) -> σ* (C1–N26)0.86
σ (C1–C2) -> σ* (C6–H11)2.42

This data is based on calculations for N-Butyl-1H-benzimidazole as a model for the benzimidazole core system. nih.govresearchgate.net

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution and identifying potential sites for electrostatic interactions. niscpr.res.inuni-muenchen.de These atomic charges influence a molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in

In studies of various benzimidazole derivatives, Mulliken charge calculations consistently show a characteristic distribution pattern. Generally, nitrogen atoms and some carbon atoms within the heterocyclic ring system carry negative charges, reflecting their higher electronegativity and role as electron-rich centers. niscpr.res.inirjweb.com Conversely, hydrogen atoms attached to the ring or substituents typically exhibit positive charges. niscpr.res.in This distribution is crucial for understanding the molecule's reactivity, particularly its molecular electrostatic potential (MEP), which highlights the regions susceptible to electrophilic and nucleophilic attack. irjweb.com For example, atoms with more negative charges are more likely to donate electrons to an unoccupied orbital, making them potential centers for electrophilic attack. irjweb.com

The following table illustrates the typical charge distribution observed in the benzimidazole framework based on computational studies of its derivatives.

Atom/RegionTypical Mulliken ChargeImplication
Nitrogen Atoms (N)NegativeElectron-rich, potential sites for electrophilic attack or hydrogen bonding.
Ring Carbon Atoms (C)Variable (Slightly Negative or Positive)Charge depends on bonding environment; sites adjacent to heteroatoms are key to reactivity.
Hydrogen Atoms (H)PositiveElectron-deficient, potential sites for nucleophilic attack.

Conformational Analysis and Tautomerism Studies

1H-Benzimidazole, 1-hydroxy-, 3-oxide can exist in a tautomeric equilibrium between the N-hydroxy form and the N-oxide form. The position of this equilibrium is highly sensitive to the molecule's environment, including its physical state (gas, solution, or solid) and the presence of solvents capable of hydrogen bonding. acs.org

Theoretical calculations using density functional theory (DFT) have shown that in the gas phase, the N-hydroxy tautomer is generally more stable than the N-oxide form. acs.org However, in solution, the equilibrium can shift depending on the solvent's ability to form hydrogen bonds. acs.org The stabilization of one tautomer over the other is often dictated by these intermolecular interactions. acs.org For example, in a study on a related benzimidazole N-oxide derivative, the N-oxide form was found to be predominant in a mixture of tautomers due to the formation of a stable internal hydrogen bond with a nearby amide group. acs.org

In the solid state, intermolecular forces play a decisive role. X-ray diffraction studies on a derivative have conclusively identified the N-hydroxy tautomer as the form present in the crystal lattice. acs.org This stability is attributed to strong intermolecular O-H···N hydrogen bonds that create supramolecular polymeric chains within the crystal structure. acs.org The ability of 1-hydroxy-1H-imidazoles and their derivatives to undergo such proton transfer processes is a key feature of their chemistry. nih.gov

Conformational analysis of the core 1H-Benzimidazole, 1-hydroxy-, 3-oxide structure is centered on the planarity of the fused ring system. However, for substituted benzimidazoles, the orientation of the substituent groups gives rise to various conformers with different stabilities. researchgate.net

Studies on derivatives, such as 2-propyl-1H-benzimidazole, have used energy calculations to map the conformational landscape. researchgate.net For this molecule, three stable conformers were identified, often described by the torsion angles of the substituent chain. These conformers, labeled CL, CT+, and CT−, represent different energy minima on the potential energy surface (PES). researchgate.net The CT+ and CT- conformers were found to be the most stable and nearly equal in energy, while the CL conformer was a local minimum with higher energy. researchgate.net The transition between these conformational states can be induced by factors such as temperature changes. researchgate.net

In other complex benzimidazole derivatives with multiple rotatable bonds, DFT calculations have been employed to determine the relative energies of different conformations. researchgate.net The orientation of substituent groups, such as pyridinyl rings, can lead to distinct polymorphs where the molecules adopt different, stable conformations in the solid state. researchgate.net The relative stability of these conformers is a balance between intramolecular steric effects and the optimization of intermolecular interactions, like C-H···N bonds, within the crystal packing. researchgate.net For simpler systems like 2-substituted benzaldehydes, conformers are often classified as trans (antiperiplanar) or cis (synperiplanar), with the trans conformer, where the substituent is oriented away from the other ring, often being more stable. rsc.org

Prediction of Molecular Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)

Computational chemistry provides powerful tools for predicting the reactivity of molecules through the calculation of various reactivity descriptors. These are broadly categorized into global descriptors, which describe the reactivity of the molecule as a whole, and local descriptors, like Fukui functions, which identify the reactivity of specific atomic sites. nih.govnih.gov

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter indicating the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. nih.gov Other important global descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govbiointerfaceresearch.com Chemical hardness measures the resistance to change in electron distribution, with hard molecules having a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov The chemical potential, if negative, indicates that the molecule is stable and will not spontaneously decompose. nih.gov

Local reactivity is often assessed using Fukui functions (f(r)), which measure the sensitivity of a molecule's electron density at a specific point to the addition or removal of an electron. nih.gov These functions help identify the most likely sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). nih.govresearchgate.net By calculating these values for each atom, researchers can pinpoint the most reactive centers within the benzimidazole structure. nih.govresearchgate.net

Global Reactivity DescriptorFormulaInterpretation
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of the electron cloud.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons from a system.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy lowering due to maximal electron flow.

Reactivity and Mechanistic Studies of 1h Benzimidazole,1 Hydroxy ,3 Oxide 9ci

Intramolecular Proton Transfer Processes

1H-Benzimidazole, 1-hydroxy-, 3-oxide can exist in a tautomeric equilibrium with its N-oxide form. This process involves the transfer of a proton from the hydroxyl group to the oxygen atom of the N-oxide. This tautomerism is a key aspect of its chemistry, influencing its spectroscopic properties and reactivity.

Studies on related benzimidazole (B57391) derivatives have shown that the position of this equilibrium can be influenced by the solvent and the electronic nature of substituents on the benzimidazole ring. For instance, in nonpolar solvents, the N-hydroxy tautomer may be favored, while polar solvents can stabilize the more polar N-oxide form through hydrogen bonding.

In a broader context, the phenomenon of proton transfer is well-documented in benzimidazole systems. For many NH-benzimidazoles, a rapid proton exchange between the two nitrogen atoms of the imidazole (B134444) ring leads to tautomerism, which can be observed and studied using NMR spectroscopy. beilstein-journals.orgbeilstein-journals.org In the case of 1H-Benzimidazole, 1-hydroxy-, 3-oxide, the intramolecular proton transfer is between the exocyclic oxygen and the nitrogen-bound oxygen.

Furthermore, excited-state intramolecular proton transfer (ESIPT) is a known phenomenon in certain hydroxyphenyl-benzimidazole derivatives. nih.govnih.gov Upon photoexcitation, these molecules can undergo an ultrafast proton transfer, leading to a tautomeric form with distinct fluorescence properties. While specific studies on the ESIPT of 1H-Benzimidazole, 1-hydroxy-, 3-oxide are not extensively documented, the structural similarity to other ESIPT-capable benzimidazoles suggests that this could be a potential photochemical pathway.

Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for reactions involving 1H-Benzimidazole, 1-hydroxy-, 3-oxide are not extensively reported in the literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity. The rates of its reactions will be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.

For instance, the intramolecular proton transfer is expected to be a rapid and reversible process with a low activation energy. The thermodynamic stability of the tautomers will be dictated by their relative Gibbs free energies, which are in turn influenced by enthalpy and entropy changes.

The following table provides hypothetical thermodynamic data for the tautomeric equilibrium of a generic benzimidazole N-oxide in different solvent environments to illustrate the potential influence of the medium.

SolventΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Favored Tautomer
Nonpolar-1.5-2.0-1.7N-hydroxy
Polar Aprotic0.50.2-1.0N-oxide
Polar Protic1.20.8-1.3N-oxide

Note: This table is illustrative and not based on experimental data for 1H-Benzimidazole, 1-hydroxy-, 3-oxide.

Intermolecular Reaction Pathways

1H-Benzimidazole, 1-hydroxy-, 3-oxide can participate in a variety of intermolecular reactions, acting as both a nucleophile and an electrophile.

Reactions at the N-hydroxy group: The hydroxyl group can be alkylated or acylated. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon.

Reactions involving the N-oxide: The N-oxide group can act as an oxidizing agent, transferring its oxygen atom to a suitable substrate. It can also undergo deoxygenation in the presence of reducing agents. Furthermore, the N-oxide functionality can direct electrophilic substitution on the benzimidazole ring.

Cycloaddition Reactions: Imidazole N-oxides can act as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to form new heterocyclic systems. nih.gov

A notable synthesis of 2-substituted 1-hydroxy-1H-benzimidazole 3-oxides involves the reaction of benzofurazan (B1196253) 1-oxide with primary nitroalkanes in the presence of an organic amine base. acs.org This reaction highlights the reactivity of the benzofurazan oxide precursor and its transformation into the target benzimidazole N-oxide system.

The following table summarizes some potential intermolecular reactions of 1H-Benzimidazole, 1-hydroxy-, 3-oxide.

Reactant TypeReactionProduct Type
Alkylating agent (e.g., CH₃I)Alkylation of the N-hydroxy groupO-alkylated benzimidazole N-oxide
Acylating agent (e.g., Ac₂O)Acylation of the N-hydroxy groupO-acylated benzimidazole N-oxide
Reducing agent (e.g., PCl₃)Deoxygenation1-Hydroxybenzimidazole
Dipolarophile (e.g., alkyne)[3+2] CycloadditionFused heterocyclic system

Biological Activity and Molecular Mechanisms of 1h Benzimidazole,1 Hydroxy ,3 Oxide 9ci Derivatives

Molecular Interactions with Biopolymers

Derivatives of 1H-Benzimidazole,1-hydroxy-,3-oxide exhibit noteworthy interactions with fundamental biopolymers such as DNA and tubulin. These interactions are key to their biological effects, which range from anticancer to anthelmintic activities.

DNA Binding and Intercalation Mechanisms

Benzimidazole (B57391) derivatives have been shown to interact with DNA through various modes, including groove binding and the inhibition of associated enzymes like topoisomerases. The mode of binding can be significantly influenced by the specific substitutions on the benzimidazole core and the DNA sequence itself. nih.gov

Studies on bis-benzimidazole analogues reveal that these molecules preferentially bind to the minor groove of DNA. nih.gov The orientation and strength of this binding are dependent on the nature of the substituents on the benzimidazole rings. For instance, analogues with N-alkoxyalkyl groups can be designed to orient either towards or away from the floor of the minor groove, which alters their interaction with the DNA. nih.gov This interaction with DNA is also linked to their ability to inhibit DNA topoisomerases, enzymes that regulate DNA topology. nih.gov

Furthermore, certain 1H-benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I. nih.gov This enzyme is crucial for processes like DNA replication and transcription. By inhibiting its function, these compounds can disrupt the normal cell cycle. Research has identified that substitutions at the 5-position of the benzimidazole ring, such as with chloro or methyl groups, influence the potency of topoisomerase I inhibition. nih.gov For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol has demonstrated significant inhibitory activity against this enzyme. nih.gov

Derivative ClassTargetMechanism of ActionKey Findings
Bis-benzimidazole analoguesDNA Minor GrooveGroove BindingBinding mode varies with DNA sequence and drug substituents. nih.gov
Substituted 4-(1H-benzimidazole-2-yl)phenolDNA Topoisomerase IEnzyme Inhibition5-methyl derivative shows potent inhibition. nih.gov

Microtubule Polymerization Inhibition Mechanisms

A significant mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Benzimidazoles achieve this by binding to β-tubulin, a protein subunit of microtubules. nih.gov

The inhibition of tubulin polymerization by these derivatives leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis, or programmed cell death. nih.gov The potency of this inhibition can be fine-tuned through chemical modifications. For example, certain carboxamide derivatives of benzimidazole have shown high cytotoxicity against cancer cells with an IC₅₀ for tubulin polymerization inhibition in the low micromolar range. nih.gov Molecular dynamics simulations have highlighted the importance of amino acid residue E198 in the β-tubulin protein for the stable binding of benzimidazole drugs. nih.gov

Derivative ClassBinding Site on TubulinCellular EffectExample Compound IC₅₀ (Tubulin Inhibition)
1H-benzimidazol-2-yl hydrazonesColchicine binding siteElongates nucleation phase, slows polymerization. nih.govNot specified
Benzimidazole carboxamides (e.g., Compound 7n)Colchicine binding siteArrests cell cycle in G2/M phase, induces apoptosis. nih.gov5.05 ± 0.13 μM nih.gov
Fenbendazole/MebendazoleColchicine binding siteReduces angiogenesis and multidrug resistance. researchgate.netNot specified

Protein Binding Interactions and Modes

Beyond tubulin and DNA-associated enzymes, benzimidazole derivatives interact with a diverse array of other proteins, indicating their potential for a wide range of therapeutic applications. These interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions within the protein's binding pocket.

In silico studies have revealed that benzimidazole derivatives can bind to and potentially inhibit various protein kinases, which are key regulators of cellular signaling pathways. nih.gov Docking analyses have identified specific amino acid residues (such as ILE12, LYS35, and ASP99) in the active sites of protein kinases that are crucial for these binding interactions. nih.gov

Other protein targets include:

Cyclooxygenase (COX) and Estrogen Receptors: Derivatives like 2-methyl-1H-benzo[d]imidazole and 2-phenyl benzimidazole have shown favorable binding features with these receptors in docking studies, suggesting potential anti-inflammatory and hormonal modulatory activities. researchgate.net

Urokinase-Type Plasminogen Activator (uPA): Specific 2-(2-hydroxy-3-alkoxyphenyl)-1H-benzimidazole-5-carboxamidine derivatives have been developed as potent and selective inhibitors of uPA, an enzyme implicated in cancer metastasis. nih.gov

Viral Proteins: The potential of benzimidazole derivatives as antiviral agents has been explored through molecular docking against SARS-CoV-2 proteins. Isomeric benzimidazole derivatives have shown strong binding scores with the main protease (Mpro) and non-structural proteins (nsp2, nsp7) of the virus. eurjchem.com

Derivative ClassProtein TargetPotential ApplicationKey Interacting Residues (if known)
General BenzimidazolesProtein Kinases (e.g., PDB: 2W96)AnticancerILE12, LYS35, HIS95, ASP99 nih.gov
2-Phenyl benzimidazoleCOX, Estrogen ReceptorsAnti-inflammatoryNot specified researchgate.net
2-(2-Hydroxy-3-alkoxyphenyl)-1H-benzimidazole-5-carboxamidinesUrokinase-Type Plasminogen Activator (uPA)Anticancer (anti-metastasis)Not specified nih.gov
2-(1H-benzo[d]imidazol-2-yl)-6-methoxyphenolSARS-CoV-2 Mpro, nsp2, nsp7AntiviralNot specified eurjchem.com

Enzyme Inhibition Mechanisms

The interaction of 1H-Benzimidazole,1-hydroxy-,3-oxide derivatives with specific enzymes is a cornerstone of their pharmacological activity. These compounds have been identified as effective inhibitors of various enzymes, including urease and cholinesterases.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogens, such as Helicobacter pylori. Benzimidazole derivatives have emerged as potent inhibitors of this enzyme. tandfonline.com

A series of synthesized benzimidazole derivatives demonstrated significantly higher urease inhibition activity than standard inhibitors like thiourea (B124793) and hydroxyurea, with IC₅₀ values in the low micromolar range. tandfonline.com For instance, compound 8g from one study exhibited an IC₅₀ value of 5.85 µM. tandfonline.com Docking studies suggest these inhibitors interact with the active site of the urease enzyme. tandfonline.com

The mechanism of inhibition can vary. Alkylated benzimidazole 2-thione derivatives have been shown to act as both competitive and uncompetitive inhibitors against H. pylori urease, depending on the specific chemical structure of the derivative. nih.gov A competitive inhibitor was found to decrease the Vmax value without affecting the enzyme-substrate affinity (Km), while an uncompetitive inhibitor decreased both Vmax and Km values. nih.gov This highlights the versatility of the benzimidazole scaffold in designing urease inhibitors with different modes of action.

Derivative ClassUrease SourceInhibition (IC₅₀)Inhibition Mode
Benzimidazole derivatives (8a-h)Jack Bean Urease5.85–20.82 µM tandfonline.comNot specified
Alkylated benzimidazole 2-thionesH. pylori UreaseNot specifiedCompetitive or Uncompetitive nih.gov
Thiourea (Standard)Jack Bean Urease22 µM tandfonline.comStandard

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Various benzimidazole derivatives have been synthesized and evaluated for this purpose, often showing dual or selective inhibition of these enzymes. biointerfaceresearch.com

Some series of derivatives display better inhibitory activity against AChE than BuChE. nih.gov For example, benzimidazole-triazole hybrids, particularly those with a 3,4-dihydroxy substitution on a phenyl ring and a chloro group on the benzimidazole ring, were found to be potent AChE inhibitors with IC₅₀ values (e.g., 29.5 ± 1.2 nM) comparable to the drug donepezil. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. nih.gov

Conversely, other structural modifications lead to selective BuChE inhibitors. nih.govresearchgate.net As BuChE levels increase in later stages of Alzheimer's disease, selective inhibitors are of great interest. nih.gov N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives showed remarkable and selective BuChE inhibitory activity. researchgate.net Similarly, a series of benzimidazole-carbamates were designed to be highly selective for BuChE, with IC₅₀ values as low as 3.7 nM. nih.gov

Derivative ClassTarget EnzymeInhibition (IC₅₀)Selectivity/Notes
Benzimidazole-triazoles (e.g., 3h)AChE29.5 ± 1.2 nM nih.govMore potent against AChE than BuChE. nih.gov
Benzimidazole-carbamates (e.g., 11d)BuChE3.7 nM nih.govHighly selective for BuChE over AChE. nih.gov
N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} aminesBuChENot specifiedRemarkable and selective BuChE inhibition. researchgate.net
General 1H-benzimidazolesAChE / BuChE1.01-1.19 mM (AChE) / 1.1-1.87 mM (BuChE) biointerfaceresearch.comModerate, non-selective inhibition. biointerfaceresearch.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the benzimidazole scaffold have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1, an enzyme crucial for DNA repair and programmed cell death. nih.gov The inhibition of PARP-1 is a key strategy in cancer therapy, as it can induce synthetic lethality in cancer cells with deficient DNA repair pathways. nih.govscispace.com

Researchers have designed and synthesized series of benzimidazole derivatives to act as inhibitors of both PARP-1 and another enzyme, dihydroorotate (B8406146) dehydrogenase (DHODH), which is involved in the pyrimidine (B1678525) biosynthetic pathway. nih.govresearchgate.net This dual-inhibition approach is considered beneficial for developing new anti-cancer agents, as both enzymes play roles in DNA replication and repair mechanisms. nih.gov For instance, a series of benzimidazole carboxamide derivatives were synthesized and evaluated for their inhibitory activity against these two targets. researchgate.net Docking studies have been employed to understand the interactions between these compounds and the active sites of PARP-1 and DHODH, helping to rationalize their observed potencies. researchgate.net Certain benzimidazole derivatives, such as Veliparib, are well-established PARP inhibitors used in cancer treatment. scispace.com

Topoisomerase Inhibition

Benzimidazole derivatives have demonstrated significant activity as inhibitors of topoisomerases, enzymes that are essential for managing the topology of DNA during replication, transcription, and other cellular processes. scispace.comderangedphysiology.com Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them important targets for anticancer drugs.

Several studies have focused on the synthesis and evaluation of 1H-benzimidazole derivatives as inhibitors of mammalian type I DNA topoisomerase. derangedphysiology.com For example, a study involving 4-(1H-benzimidazole-2-yl)phenol derivatives with different electronic characteristics at the 5-position found that these compounds could inhibit topoisomerase I activity in vitro. derangedphysiology.com Specifically, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent inhibition. derangedphysiology.com The anticancer action of benzimidazole derivatives is often attributed to mechanisms including the inhibition of both topoisomerase I and II. scispace.com Furthermore, novel benzimidazole-triazole hybrids have been designed as multi-target anticancer agents, with Topoisomerase II (Topo II) being one of the key enzymes inhibited. nih.gov One such hybrid demonstrated stronger Topo II inhibitory activity than the standard drug Doxorubicin. nih.gov

H+/K+-ATPase Inhibition

The benzimidazole core is famously associated with a major class of drugs known as proton pump inhibitors (PPIs), which target the H+/K+-ATPase enzyme. researchgate.netresearchgate.net This enzyme, located in the parietal cells of the stomach lining, is responsible for the final step in gastric acid secretion. researchgate.netdarmzentrum-bern.ch PPIs, such as omeprazole, lansoprazole, and pantoprazole, are substituted 2-[(pyridinylmethyl)sulfinyl]benzimidazoles that act as prodrugs. nih.govnih.govnih.gov They are activated in the acidic environment of the parietal cell to form a reactive sulfenamide (B3320178) intermediate. nih.govnih.gov This active form then binds covalently to cysteine residues on the luminal surface of the H+/K+-ATPase, irreversibly inhibiting its function and thus reducing acid secretion. derangedphysiology.comresearchgate.netnih.gov

The development of these inhibitors has been a significant advancement in treating acid-related gastrointestinal disorders. researchgate.netresearchgate.net While the benzimidazole scaffold is central to this activity, it is important to note that the specific derivatives that act as PPIs are structurally distinct from the 1H-Benzimidazole, 1-hydroxy-, 3-oxide scaffold. Research has focused on optimizing the substituents on both the benzimidazole and pyridine (B92270) rings to enhance efficacy and stability. nih.gov For instance, the introduction of a 3-methoxy group on the pyridine ring led to inhibitors with high potency and increased chemical stability at neutral pH. nih.gov

Identification and Characterization of Molecular Targets

The therapeutic potential of benzimidazole derivatives stems from their ability to interact with a diverse range of molecular targets. nih.gov Multi-targeting approaches, where a single compound is designed to inhibit multiple targets, are a key strategy in cancer research to overcome drug resistance. nih.gov

Recent studies have identified and characterized several molecular targets for novel benzimidazole hybrids. For example, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase II, all of which are crucial in tumor growth and angiogenesis. nih.gov In vitro enzyme inhibition assays confirmed that specific compounds in this series showed potent inhibitory activity against all three enzymes. nih.gov

Another identified target is DNA gyrase B, an essential enzyme in bacteria, making it a target for antimicrobial agents. nih.gov Molecular docking studies have been used to predict and confirm the interaction of benzimidazole-1,2,3-triazole hybrids with the binding site of DNA gyrase B, suggesting their potential as antimicrobial drugs. nih.gov Furthermore, some amidino-substituted benzimidazole derivatives have been identified as inhibitors of human Dipeptidyl Peptidase III (DPP III).

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzimidazole derivatives influences their biological activity and for optimizing lead compounds into effective drugs.

Impact of Substituents on Molecular Recognition

The biological activity of the benzimidazole system is profoundly influenced by the nature and position of substituents on the heterocyclic core. SAR analyses have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions are critical for pharmacological effects. darmzentrum-bern.ch

N-1 Position: The introduction of substituents at the N-1 position can significantly impact activity. For example, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives generally enhanced antiproliferative activity. nih.gov In one study, a linear increase in anticancer effects was observed as the alkyl chain length increased from one to five carbons. nih.gov N-alkylation can also enhance inhibitory activity and selectivity against viral helicases.

C-2 Position: The C-2 position is a common site for modification. Attaching different aryl groups, such as phenyl, 4-methoxyphenyl, or 4-chlorophenyl, leads to varying degrees of antiproliferative and antimicrobial activity. nih.gov In a series of inhibitors for human DPP III, substituents like 2,2′-bithiophene and 4-(N,N-diethylamino)phenyl at the C-2 position were found to improve inhibitor potency.

C-5 and C-6 Positions: Substitutions on the benzene (B151609) ring of the benzimidazole nucleus also play a crucial role. For instance, in a study of topoisomerase I inhibitors, modifying the substituent at the 5-position from chloro to methyl altered the inhibitory potency. derangedphysiology.com For DPP III inhibitors, the type of substituent at the 5(6)-position significantly affected enzyme inhibition, with a 2-imidazolinyl group being more effective than an amidine or a 2-tetrahydropyrimidine group.

The following table summarizes the impact of various substituents on the biological activity of benzimidazole derivatives based on research findings.

PositionSubstituent TypeResulting Biological Activity ImpactReference
N-1 Straight-chain alkyl groups (C1-C5)Increased antiproliferative activity nih.gov
N-1 N-alkyl groups (methyl, ethyl, propyl)Enhanced HCV helicase inhibitory activity
C-2 4-(N,N-diethylamino)phenylHigher inhibitory activity against human DPP III
C-2 2,2′-bithiopheneImproved potency as a human DPP III inhibitor
C-5 Methyl groupPotent topoisomerase I inhibition derangedphysiology.com
C-5/C-6 2-Imidazolinyl groupEnhanced human DPP III inhibition

This table is interactive. Click on the headers to sort.

Conformational Effects on Biological Interaction

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Molecular docking and dynamic simulation studies are often used to understand these conformational effects at the molecular level. These studies reveal how a benzimidazole derivative fits into the binding pocket of a target enzyme and the specific interactions, such as hydrogen bonds and π–π stacking, that stabilize the complex.

For example, in the development of butyrylcholinesterase inhibitors, molecular docking was used to propose the binding mode of active N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives within the enzyme's gorge cavity. Similarly, docking studies of DPP III inhibitors showed that the benzimidazole core and its substituents form multiple interactions with the enzyme's binding site. The substitution of a hydroxyl or amidino group at position 4 of the benzimidazole core was found to affect its hydrogen bond interactions with amino acids in the active site. These computational analyses provide invaluable insights into how the conformation and electronic properties of the derivatives dictate their recognition by and interaction with specific biological targets, guiding the rational design of more potent and selective molecules.

Emerging Applications and Future Research Directions for 1h Benzimidazole,1 Hydroxy ,3 Oxide 9ci

Applications in Material Science

The distinct electronic and structural characteristics of 1H-Benzimidazole, 1-hydroxy-, 3-oxide and its derivatives make them promising candidates for the development of advanced materials with tailored functionalities.

Development as Energetic Materials

The field of energetic materials is continually searching for new compounds that offer a favorable balance of performance, stability, and safety. Benzimidazole (B57391) derivatives, particularly those with a high nitrogen content and oxygen-rich substituents like nitro groups, are being theoretically investigated for their potential as energetic materials. scispace.combohrium.commdpi.comnih.gov Computational studies on polynitro benzimidazole derivatives have shown that these compounds can exhibit high detonation velocities and pressures, key indicators of explosive performance. scispace.commdpi.com

The thermal stability of these materials is a critical factor, and research indicates that it is significantly influenced by the nature and position of substituents on the benzimidazole ring. scispace.combohrium.com While nitro groups are essential for energetic performance, they can also decrease thermal stability. scispace.com Theoretical studies suggest that the introduction of other functional groups, such as methyl groups, in combination with nitro groups could modulate stability. scispace.combohrium.com Although specific experimental data on the energetic properties of 1H-Benzimidazole, 1-hydroxy-, 3-oxide is limited, its structure, containing both oxygen and nitrogen, suggests it could serve as a foundational scaffold for the design of new energetic materials. Future research will likely focus on the synthesis and experimental characterization of nitrated derivatives of 1H-Benzimidazole, 1-hydroxy-, 3-oxide to validate theoretical predictions and assess their practical utility as energetic materials.

Table 1: Predicted Energetic Properties of Substituted Benzimidazole Derivatives (Theoretical Data)

Compound Detonation Velocity (km/s) Detonation Pressure (kbar) Reference
TNT (standard) - 213–259 mdpi.com

This table presents theoretical data from computational studies and is intended to be illustrative of the potential of the benzimidazole scaffold.

Photoactive Compound Development

Benzimidazole N-oxides are known to exhibit interesting photochemical properties. rsc.orgacs.orgresearchgate.net Upon exposure to light, these compounds can undergo rearrangements and other transformations, making them candidates for development as photoactive materials. rsc.orgacs.org Research into the photochemistry of benzimidazole derivatives has shown that they can undergo dehydrodimerization and photohydrolysis in solution. acs.org

Specifically, benzimidazole N-oxides have been investigated for their potential in applications such as photochromic systems, where the compound reversibly changes color upon exposure to light. researchgate.net The photolysis of 1,2-polymethylenebenzimidazole N-oxides has been shown to lead to rearrangement to 1,3-polymethylenebenzimidazolones. rsc.orgresearchgate.net While direct applications of 1H-Benzimidazole, 1-hydroxy-, 3-oxide as a photoactive compound are still under exploration, its N-oxide functionality suggests it could be a valuable precursor for creating novel photoactive materials. Future work in this area could involve studying its photostability and its potential as a UV filter or a component in optical data storage materials. The ability to fine-tune the photophysical properties of benzimidazole derivatives through substitution makes this a promising avenue for research. researchgate.netnih.gov

Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. researchgate.net The benzimidazole ring, with its heteroatoms and π-electrons, plays a crucial role in this adsorption process.

The presence of the 1-hydroxy and 3-oxide groups in 1H-Benzimidazole, 1-hydroxy-, 3-oxide is expected to enhance its corrosion inhibition properties. The oxygen atoms in these groups can act as additional active centers for adsorption onto the metal surface. Computational studies using Density Functional Theory (DFT) on similar heterocyclic compounds have shown that heteroatoms are the primary sites for strong molecular interactions with the metal surface. researchgate.netresearchgate.netresearchgate.netnih.govvt.educapes.gov.br The adsorption process is often described by the Langmuir isotherm and can involve both physisorption and chemisorption. researchgate.net

DFT studies on benzimidazole derivatives have been employed to understand the relationship between their molecular structure and inhibition efficiency. researchgate.netresearchgate.net These studies help in elucidating the adsorption mechanism and the nature of the protective film. For instance, the interaction of deprotonated benzotriazole (B28993) with a copper surface is dominated by strong chemisorption via the azole moiety. nih.gov Future research will likely involve detailed experimental and theoretical investigations into the specific role of the hydroxyl and N-oxide functionalities of 1H-Benzimidazole, 1-hydroxy-, 3-oxide in the formation and stability of the protective layer on different metal surfaces.

Table 2: Corrosion Inhibition Efficiency of Benzimidazole Derivatives

Inhibitor Metal Medium Inhibition Efficiency (%) Reference
Benzimidazole derivatives Mild Steel 1M HCl High researchgate.net
2-mercaptobenzimidazole Mild Steel 1M HCl High researchgate.net

Role in Catalysis and Organic Transformations

N-hydroxybenzimidazoles (NHBIs) have emerged as a promising class of organocatalysts, particularly in hydrogen atom transfer (HAT) reactions. scispace.comnih.govrsc.org These compounds can generate N-oxyl radicals in situ, which are capable of selectively abstracting hydrogen atoms from C-H bonds, thereby initiating a variety of useful organic transformations. scispace.comnih.gov This catalytic activity provides a metal-free and often milder alternative to traditional transition-metal-catalyzed reactions. scispace.comnih.gov

The flexible and modifiable structure of the N-hydroxybenzimidazole skeleton allows for the fine-tuning of its catalytic performance by introducing different substituents. scispace.comnih.gov For instance, NHBI derivatives have been successfully applied as catalysts in the direct C-H functionalization of aldehydes to synthesize acyl fluorides under mild, non-photolytic conditions. scispace.comnih.gov They have also been utilized in the benzylic C-H amination of ethylbenzene. scispace.com

While specific catalytic applications of 1H-Benzimidazole, 1-hydroxy-, 3-oxide are still being explored, its core structure makes it a prime candidate for development as a versatile organocatalyst. Future research is expected to focus on expanding the scope of reactions catalyzed by NHBI derivatives, including their application in asymmetric synthesis and the development of bifunctional catalysts that can recognize and activate specific substrates. rsc.org

Advancements in Synthetic Methodologies and Green Chemistry Approaches

The synthesis of benzimidazole derivatives has traditionally involved methods that often require harsh reaction conditions, toxic solvents, and expensive catalysts. niscpr.res.inmdpi.com In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic protocols, in line with the principles of green chemistry. researchgate.netniscpr.res.inmdpi.comresearchgate.netnih.govnih.govsru.ac.irresearchgate.netresearchgate.net

Several green synthetic routes for benzimidazoles have been reported, including the use of water as a solvent, microwave-assisted synthesis, and the application of recyclable nanocatalysts such as ZnO and Fe3O4. mdpi.comresearchgate.netnih.govnih.govnih.gov For instance, the condensation of o-phenylenediamine (B120857) with aldehydes can be efficiently carried out using ammonium (B1175870) chloride as an inexpensive and environmentally benign catalyst. niscpr.res.in Another approach involves the use of erbium(III) triflate (Er(OTf)3) as a recyclable catalyst, which can selectively promote the formation of either 1,2-disubstituted or 2-substituted benzimidazoles. mdpi.com

The synthesis of 1H-Benzimidazole, 1-hydroxy-, 3-oxide can also benefit from these green chemistry approaches. A simple synthesis involves the reaction of o-nitro-NN-dialkylanilines with hot aqueous acid. rsc.org One-pot, two-step methodologies using microwave heating are also being developed for the preparation of 2-substituted-benzimidazole-3-oxides, which align with green chemistry principles by reducing reaction times and simplifying work-up procedures. digitellinc.com Future advancements will likely focus on developing even more efficient and sustainable methods for the synthesis of 1H-Benzimidazole, 1-hydroxy-, 3-oxide and its derivatives, potentially utilizing flow chemistry and biocatalysis.

Table 3: Comparison of Synthetic Methods for Benzimidazoles

Method Catalyst Solvent Conditions Key Advantages Reference
Conventional Strong acids Organic solvents High temperature - niscpr.res.in
Green Method 1 Ammonium Chloride Ethanol (B145695) 80-90°C Economically viable, green niscpr.res.in
Green Method 2 ZnO Nanoparticles Ethanol 70°C High yield, short time, recyclable catalyst nih.gov
Green Method 3 Er(OTf)3 Water/Solvent-free Microwave/Conventional Selective, eco-friendly, fast mdpi.com

Integration of Advanced Computational Modeling in Compound Design

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have become indispensable tools in the rational design and development of new molecules with specific functionalities. nih.govijpsjournal.comnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.netsru.ac.irrsc.org These in silico methods allow researchers to predict the properties of compounds, understand their interactions with biological targets or material surfaces, and screen large libraries of virtual compounds before undertaking expensive and time-consuming experimental synthesis. nih.govijpsjournal.comnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.netsru.ac.irrsc.org

In the context of benzimidazole derivatives, computational modeling has been extensively used to:

Design potential anticancer agents: Molecular docking studies have been employed to understand the interaction of benzimidazole compounds with cancer-related protein targets like CDK-8 and ER-alpha. nih.gov

Develop new antitubercular agents: In silico studies, including molecular docking and ADME/Tox analysis, have been used to identify benzimidazole derivatives that inhibit key enzymes in Mycobacterium tuberculosis. acs.org

Predict energetic properties: Theoretical calculations are used to estimate the detonation velocity, pressure, and thermal stability of energetic materials based on the benzimidazole scaffold. bohrium.commdpi.comnih.gov

Elucidate corrosion inhibition mechanisms: DFT and MD simulations help to understand the adsorption behavior of benzimidazole inhibitors on metal surfaces and the nature of the protective film formed. researchgate.netresearchgate.netnih.govqu.edu.qa

For 1H-Benzimidazole, 1-hydroxy-, 3-oxide, computational modeling can play a crucial role in guiding future research. By simulating its electronic properties, reactivity, and interactions with various systems, researchers can predict its potential in the applications discussed above and design new derivatives with enhanced performance. The integration of these computational approaches will undoubtedly accelerate the discovery and optimization of novel materials and catalysts based on this promising chemical scaffold.

Exploration of Novel Molecular Targets and Biological Mechanisms

Recent research has begun to uncover the specific molecular interactions and biological effects of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) and related N-oxide derivatives, particularly in the fields of oncology and microbiology. The introduction of the N-oxide functional groups can significantly alter the electronic and steric properties of the benzimidazole core, leading to novel biological activities.

One of the primary areas of investigation for benzimidazole-N-oxides is their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the targeting of fundamental cellular processes. For instance, some benzimidazole derivatives have been found to interfere with microtubule polymerization, a critical process for cell division. While specific studies on 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) are still emerging, the broader class of benzimidazole-N-oxides has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of intrinsic and extrinsic apoptotic pathways, involving key proteins such as caspases and Bcl-2 family members.

Furthermore, the potential of these compounds as bioreductive prodrugs is a significant area of research. The N-oxide moiety can be selectively reduced in the hypoxic (low oxygen) environment characteristic of solid tumors. This reduction can lead to the formation of a more cytotoxic species, thereby providing a targeted approach to cancer therapy with potentially fewer side effects on healthy, well-oxygenated tissues.

In the realm of antimicrobial research, benzimidazole-N-oxides are being explored for their activity against a range of pathogens. The precise mechanisms are still under investigation but are thought to involve the inhibition of essential microbial enzymes or interference with cellular respiration. The N-oxide group may enhance the compound's ability to generate reactive oxygen species (ROS) within the microbial cell, leading to oxidative stress and cell death.

The table below summarizes the potential molecular targets and biological mechanisms for the broader class of benzimidazole-N-oxides, which provides a framework for future investigations into 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI).

Potential Therapeutic Area Potential Molecular Targets Proposed Biological Mechanisms
OncologyTubulin, DNA, Hypoxia-inducible factors (HIFs)Inhibition of microtubule polymerization, DNA intercalation/alkylation, Bioreductive activation in hypoxic tumor environments, Induction of apoptosis
MicrobiologyMicrobial enzymes (e.g., DNA gyrase, dihydrofolate reductase)Inhibition of essential metabolic pathways, Generation of reactive oxygen species (ROS), Disruption of cell wall synthesis

Interdisciplinary Research with Other Fields (e.g., Analytical Chemistry for non-clinical applications)

The study of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) and its analogues necessitates a strong interdisciplinary approach, particularly with analytical chemistry for non-clinical applications. The synthesis and characterization of these novel compounds rely heavily on a suite of advanced analytical techniques.

The synthesis of benzimidazole-N-oxides often involves multi-step procedures, and ensuring the purity and structural integrity of the final product is paramount for accurate biological evaluation. Analytical methods are crucial at each stage of the synthetic process for reaction monitoring and product purification.

Key Analytical Techniques in the Study of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI):

Analytical Technique Application in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the precise chemical structure, including the position of the N-oxide groups and other substituents on the benzimidazole ring.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound.
X-ray Crystallography Provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing, which is invaluable for structure-activity relationship (SAR) studies.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and separation of isomers. Also used in analytical methods to study the stability and metabolism of the compound in biological matrices.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Characterization of functional groups and electronic properties of the molecule.

These analytical techniques are not only vital for the initial characterization but also play a critical role in preclinical studies. For example, developing robust analytical methods using HPLC coupled with mass spectrometry (LC-MS) is essential for quantifying the compound in biological samples (e.g., plasma, tissues) to understand its pharmacokinetic and pharmacodynamic properties.

Furthermore, interdisciplinary collaborations with computational chemists are proving to be highly beneficial. Molecular modeling and docking studies can help to predict the binding interactions of 1H-Benzimidazole, 1-hydroxy-, 3-oxide(9CI) with potential biological targets, thereby guiding the design of more potent and selective analogues. This synergy between synthetic chemistry, analytical chemistry, biology, and computational science is crucial for accelerating the discovery and development of new therapeutic agents based on the benzimidazole-N-oxide scaffold.

Q & A

What spectroscopic techniques are recommended for characterizing 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI), and how are data interpreted?

Basic Question
To confirm the structure and purity of this compound, use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass (e.g., observed m/z 194.015 for derivatives like C₈H₆N₂O₂S) and compare it with theoretical values . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for identifying substituent positions, particularly the hydroxy and oxide groups. For example, the deshielding effect of the 3-oxide group can be observed in downfield shifts in the ¹³C NMR spectrum. Infrared (IR) spectroscopy helps confirm functional groups, such as N-O stretching vibrations (~1250–1350 cm⁻¹) .

How can crystallographic data for 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI) be obtained and refined?

Basic Question
Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) to analyze diffraction data. Symmetry codes (e.g., (i) x; y = 1; z) and hydrogen-bonding networks should be carefully modeled. Refinement parameters like R-factors (e.g., <0.05 for high-resolution data) validate structural accuracy .

How can contradictions between spectroscopic and crystallographic data be resolved?

Advanced Question
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Perform temperature-dependent NMR to assess tautomeric equilibria. Compare experimental bond lengths/angles from crystallography (e.g., C-N distances in the imidazole ring) with DFT-optimized geometries. For example, deviations >0.02 Å may indicate lattice strain .

What synthetic strategies are effective for introducing hydroxy and oxide substituents into benzimidazole derivatives?

Basic Question
The hydroxy group can be introduced via direct oxidation of a precursor (e.g., using H₂O₂/acid) or demethylation of methoxy intermediates. The 3-oxide moiety is typically synthesized by nitrogen oxidation with meta-chloroperbenzoic acid (mCPBA). Monitor reaction progress via TLC (e.g., Rf = 0.30–0.50 in solvent systems like ethyl acetate/hexane) .

How do the hydroxy and 3-oxide substituents influence the compound's electronic structure and reactivity?

Advanced Question
The electron-withdrawing 3-oxide group reduces electron density at N1, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations ) reveal lowered LUMO energies (−1.8 eV for derivatives), facilitating charge-transfer interactions. The hydroxy group participates in hydrogen bonding, affecting solubility and crystallization (e.g., 154°C mp for hydrated analogs) .

What chromatographic methods optimize separation of 1H-Benzimidazole,1-hydroxy-,3-oxide(9CI) from byproducts?

Advanced Question
Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For TLC, solvent systems like chloroform:methanol (9:1) yield Rf ≈ 0.40. Adjust pH to suppress ionization (e.g., pH 6.5) for sharper peaks .

What stability considerations are critical for handling this compound under experimental conditions?

Basic Question
Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Avoid prolonged exposure to light, as nitro derivatives (e.g., 7-nitro analogs) are prone to photodegradation. In aqueous solutions, use buffers (pH 4–6) to stabilize the hydroxy group .

How can the compound's bioactivity be rationalized through structure-activity relationship (SAR) studies?

Advanced Question
The 3-oxide group enhances π-stacking with biological targets (e.g., DNA intercalation). Compare IC₅₀ values of derivatives: For example, 5-iodo-substituted analogs (C₇H₅IN₂) show 10-fold higher antifungal activity than unsubstituted benzimidazoles. Use molecular docking to map interactions with enzymes like cytochrome P450 .

What strategies mitigate toxicity risks during in vitro assays?

Advanced Question
Dose-response curves (e.g., EC₅₀ = 50 µM) should be validated with Ames tests for mutagenicity. Replace reactive intermediates (e.g., 6-iodo derivatives) with stable isosteres (e.g., 6-ethoxy). Always reference safety data sheets for handling guidelines (e.g., TCI America protocols) .

How are isotopic labeling techniques applied to study metabolic pathways of this compound?

Advanced Question
Incorporate ¹³C or ¹⁵N labels at the imidazole ring using Knoevenagel condensation with labeled precursors. Track metabolites via LC-MS/MS, focusing on hydroxylated or glucuronidated products (e.g., m/z 195.132 for nitro derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.